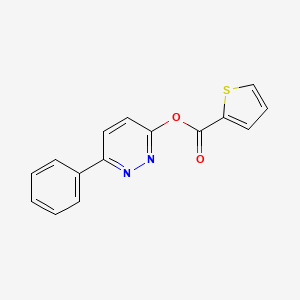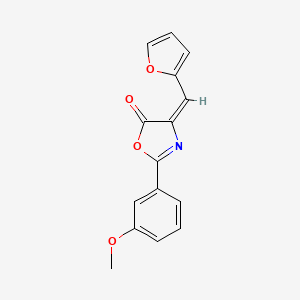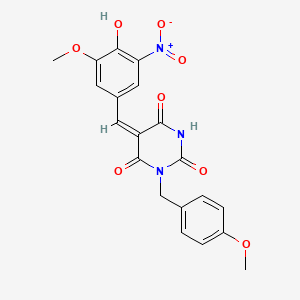![molecular formula C17H24N2O4S B5324749 N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324749.png)
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide, also known as ODQ, is a chemical compound used in scientific research to inhibit the activity of nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays a crucial role in various physiological and pathological processes. ODQ has been widely used to study the function and regulation of NO in different biological systems.
作用机制
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide inhibits the activity of NOS, the enzyme responsible for producing NO from L-arginine. This compound binds to the heme group of NOS and prevents the binding of L-arginine, thereby blocking the production of NO. This compound is a selective inhibitor of soluble guanylyl cyclase (sGC), the downstream target of NO. This compound prevents the activation of sGC by NO, leading to a decrease in cGMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the biological system and experimental conditions. In cardiovascular research, this compound has been shown to decrease vasodilation and increase vascular resistance, leading to an increase in blood pressure. In neurobiology, this compound has been shown to impair synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate cytokine production and immune cell function. In cancer biology, this compound has been shown to induce apoptosis and inhibit tumor growth.
实验室实验的优点和局限性
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide is a useful tool for studying the function and regulation of NO in different biological systems. Its selective inhibition of sGC allows for the specific investigation of NO-mediated signaling pathways. However, this compound has some limitations in lab experiments. It is a relatively non-specific inhibitor of NOS, and its effects on other heme-containing proteins may lead to off-target effects. This compound is also unstable in aqueous solutions and requires careful handling and storage.
未来方向
There are several future directions for research on N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide and NO signaling. One area of interest is the development of more selective and potent inhibitors of NOS and sGC. Another area of interest is the investigation of the role of NO in different biological systems, including the immune system, the nervous system, and cancer cells. Additionally, the therapeutic potential of NO and its derivatives in various diseases and disorders remains an active area of research.
合成方法
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide can be synthesized by reacting 4-nitrophenyl ethyl sulfone with N-(8-azaspiro[4.5]dec-8-yl)chloroacetamide in the presence of triethylamine. The resulting compound is then treated with sodium borohydride to reduce the nitro group to an amino group, followed by reaction with 4-(carboxymethyl)phenyl isocyanate to form the final product.
科学研究应用
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide has been used in a wide range of scientific research, including cardiovascular physiology, neurobiology, immunology, and cancer biology. In cardiovascular research, this compound has been used to investigate the role of NO in regulating vascular tone and blood pressure. In neurobiology, this compound has been used to study the function of NO in synaptic transmission and plasticity. In immunology, this compound has been used to explore the role of NO in modulating immune responses. In cancer biology, this compound has been used to investigate the potential of NO as an anti-cancer agent.
属性
IUPAC Name |
N-[4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-24(21,22)18-15-6-4-14(5-7-15)16(20)19-11-9-17(10-12-19)8-3-13-23-17/h4-7,18H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPREEVANDNVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)


![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![methyl 2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinate](/img/structure/B5324731.png)
![2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5324733.png)
![N-methyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5324738.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5324757.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)
![2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazol-4-yl]ethanol](/img/structure/B5324773.png)